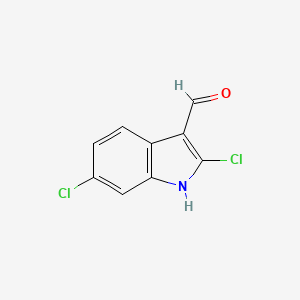

2,6-dichloro-1H-indole-3-carbaldehyde

Description

2,6-Dichloro-1H-indole-3-carbaldehyde (CAS: 69111-62-2) is an indole derivative with the molecular formula C₉H₅Cl₂NO and a reported molecular weight of 222.05 g/mol . Structurally, it features:

- Two chlorine atoms at positions 2 and 6 of the indole ring.

- A formyl (-CHO) group at position 3.

Indole derivatives are pivotal in medicinal chemistry and organic synthesis due to their diverse reactivity and biological relevance. The electron-withdrawing chlorine substituents and the aldehyde functional group make this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

2,6-dichloro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-7(4-13)9(11)12-8(6)3-5/h1-4,12H |

InChI Key |

YGTHCRGLBQSIBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=C2C=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 2,6-Dichloro-1H-Indole-3-Carbaldehyde

The synthesis of this compound can be achieved through various methods, including:

- Vilsmeier-Haack Reaction : This method involves the reaction of indole with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group effectively.

- Direct Formylation : Utilizing chlorinated indoles and formylating agents to introduce the aldehyde functionality at the 3-position.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against several bacterial strains, which can be attributed to its ability to disrupt microbial cell membranes and inhibit vital enzymatic processes.

Antifungal Activity

This compound has demonstrated antifungal properties, making it a candidate for developing antifungal agents. Its mechanism involves interference with fungal cell wall synthesis and function.

Anticancer Potential

Research indicates that derivatives of indole compounds, including this compound, exhibit cytotoxic effects on various cancer cell lines. The compound may induce apoptosis by activating specific signaling pathways associated with cell death.

Applications in Drug Development

The unique structural features of this compound allow it to serve as a versatile scaffold in drug design:

- Lead Compound for Antimicrobials : Its efficacy against bacteria and fungi makes it a promising lead for developing new antimicrobial drugs.

- Anticancer Agents : The compound's ability to target cancer cells positions it well for further development into anticancer therapies.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with derivatives of this compound showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 8 |

| A549 | 12 |

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Analysis

The following table highlights key structural differences between 2,6-dichloro-1H-indole-3-carbaldehyde and related compounds:

*Calculated molecular weight for 7-chloro-3-methyl-1H-indole-2-carboxylic acid.

†Substituent positions inferred from NMR data in .

Key Observations:

In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid has a single chlorine at position 7, which may lead to regioselective reactivity differences . The methyl group in 7-chloro-3-methyl-1H-indole-2-carboxylic acid enhances lipophilicity compared to the aldehyde group in the main compound, impacting solubility and membrane permeability.

Functional Group Reactivity: The aldehyde (-CHO) group in the main compound is highly reactive, participating in nucleophilic additions (e.g., Schiff base formation) . The carboxylic acid (-COOH) in 7-chloro-3-methyl-1H-indole-2-carboxylic acid can form salts, esters, or amides, broadening its utility in derivatization .

Research Findings and Inferences

Synthetic Utility :

Spectroscopic Characterization :

- NMR and HRMS (as seen in ) are critical for confirming substituent positions and purity in such compounds .

Preparation Methods

Reaction Mechanism and Regiochemical Considerations

The reaction begins with the generation of the Vilsmeier reagent—a chloromethyleniminium ion formed by the interaction of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species reacts with 2,6-dichloro-4-methylaniline (or analogs) to form an iminium intermediate. Intramolecular cyclization then occurs, eliminating HCl and yielding the indole core. The aldehyde group is introduced regioselectively at position 3 due to the directing effects of the methyl group and chlorine substituents.

Key steps :

-

Reagent preparation : POCl₃ (10 mmol) is added to anhydrous DMF (15 mL) at 0–5°C, stirred for 30–40 minutes.

-

Substrate addition : 2,6-Dichloro-4-methylaniline (5 mmol) is dissolved in DMF and added dropwise to the Vilsmeier reagent.

-

Cyclization : The mixture is refluxed at 110–120°C for 5–8 hours.

-

Workup : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), precipitating the product, which is isolated via filtration and recrystallized.

Substrate Optimization and Yield

Substituted 2-methylanilines with halogen groups at positions 4 and 6 consistently yield 2,6-dichloroindole-3-carbaldehyde. For example, using 2,6-dichloro-4-methylaniline, the reaction achieves yields of 68–75% after recrystallization from ethanol-water mixtures. Altering the substituents (e.g., bromine, methoxy) requires adjusted reaction times and temperatures to mitigate side reactions such as over-chlorination or aldehyde oxidation.

Fischer Indole Synthesis Followed by Formylation

An alternative two-step approach involves synthesizing the indole core via Fischer indole synthesis, followed by formylation at position 3. While less direct, this method offers flexibility in introducing substituents post-cyclization.

Indole Core Construction

2,6-Dichlorophenylhydrazine is condensed with pyruvic acid under acidic conditions (HCl/EtOH) to form 2,6-dichloroindole. The reaction proceeds via-sigmatropic rearrangement of the hydrazone intermediate, yielding the indole skeleton with chlorine atoms at positions 2 and 6.

Typical conditions :

Vilsmeier-Haack Formylation

The pre-formed 2,6-dichloroindole undergoes formylation using the Vilsmeier reagent. This step introduces the aldehyde group at position 3 with high regioselectivity due to the electron-rich nature of the indole’s C3 position.

Procedure :

-

Reagent preparation : POCl₃ (1.5 equiv) is added to DMF (3.0 equiv) at 0°C.

-

Reaction : 2,6-Dichloroindole (1.0 equiv) is added, and the mixture is stirred at 80°C for 4 hours.

-

Quenching : Ice-cold water is added, and the pH is adjusted to 8–9 with Na₂CO₃.

-

Isolation : The precipitate is filtered and purified via recrystallization (EtOAc/hexane).

Chlorination of Indole-3-Carbaldehyde

While less common due to challenges in regiocontrol, direct chlorination of indole-3-carbaldehyde offers a route to the target compound. This method is typically reserved for substrates where pre-functionalized anilines are unavailable.

Electrophilic Aromatic Chlorination

Indole-3-carbaldehyde is treated with chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃) to introduce chlorine atoms at positions 2 and 6. The reaction’s success hinges on the directing effects of the aldehyde group and the indole’s inherent reactivity.

Conditions :

Limitations and Byproducts

This method often produces a mixture of 2-chloro, 6-chloro, and 2,6-dichloro derivatives, necessitating rigorous chromatographic separation. Over-chlorination at position 4 or 7 is a common side reaction, reducing the practicality of this approach for large-scale synthesis.

Comparative Analysis of Synthetic Routes

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Vilsmeier-Haack (one-pot) | High regioselectivity, minimal steps | Requires specialized aniline precursors | 68–75% |

| Fischer + Formylation | Flexible indole functionalization | Multi-step, moderate overall yield | 50–60% |

| Direct Chlorination | Utilizes simple starting materials | Poor regiocontrol, low yield | 45–50% |

Industrial-Scale Considerations

For commercial production, the Vilsmeier-Haack route is preferred due to its scalability and cost-effectiveness. Recent advancements include:

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer :

- Vilsmeier-Haack Reaction : A common method involves reacting 1H-indole derivatives with POCl₃ in DMF to introduce the aldehyde group at the 3-position. For dichloro-substituted derivatives, pre-functionalization of the indole ring with chlorine substituents (e.g., at positions 2 and 6) prior to formylation is critical. Reaction optimization includes controlling temperature (80–110°C) and stoichiometry (1.3 equiv POCl₃) to minimize side products .

- Post-Functionalization : SN2 substitution using NaH/DMF with halogenated benzyl bromides can further modify the indole scaffold. For example, 3,4-dichlorobenzyl bromide may introduce additional substituents .

- Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures is recommended to isolate high-purity products .

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer :

- Spectroscopic Analysis :

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane and refine using SHELX software. SHELXL is preferred for small-molecule refinement due to its robustness with high-resolution data .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability and storage requirements for this compound?

Methodological Answer :

- Stability : The aldehyde group is sensitive to oxidation and moisture. Long-term storage under inert gas (N₂/Ar) at –20°C in amber vials is advised to prevent degradation .

- Handling : Use anhydrous solvents (e.g., DMF, DCM) during synthesis. Avoid prolonged exposure to light or heat (>50°C) to preserve reactivity .

Advanced Research Questions

Q. How can this compound be utilized in medicinal chemistry or receptor-binding studies?

Methodological Answer :

- Radioligand Development : Tritiation ([³H]) or isotopic labeling (e.g., ¹⁴C) enables use in receptor-binding assays. For example, [³H]PSB-12150 (a dichloro-indole derivative) was developed for studying purinergic receptors via competitive binding assays .

- Structure-Activity Relationship (SAR) : Introduce substituents at the 1-position (e.g., alkyl/aryl groups) to modulate steric/electronic effects. Evaluate binding affinity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can contradictory spectral or crystallographic data be resolved during characterization?

Methodological Answer :

- Data Cross-Validation :

- NMR vs. Computational Models : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to identify discrepancies .

- Twinned Crystals : If X-ray data shows twinning, use SHELXD for structure solution and refine with SHELXL. Apply TWIN/BASF commands to model twin fractions .

- Statistical Validation : Use R-factor analysis (R₁ < 0.05) and cross-correlation matrices to validate crystallographic models .

Q. What computational tools are recommended for predicting reactivity or designing derivatives?

Methodological Answer :

- Retrosynthetic Analysis : Use Pistachio/BKMS_METABOLIC databases to predict feasible synthetic pathways for novel derivatives .

- Docking Studies : Employ MOE (Molecular Operating Environment) or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Optimize docking poses using MM-GBSA free-energy calculations .

- ADMET Prediction : Utilize SwissADME or ADMETlab to assess pharmacokinetic properties (e.g., logP, bioavailability) early in derivative design .

Q. How can researchers address low yields or side reactions during large-scale synthesis?

Methodological Answer :

- Scale-Up Challenges :

- Byproduct Analysis : Characterize side products via LC-MS/MS and adjust stoichiometry (e.g., reduce POCl₃ to 1.1 equiv) to suppress over-chlorination .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing biological or spectroscopic data?

Methodological Answer :

- Dose-Response Curves : Fit IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism) with Hill slopes .

- Error Analysis : Report standard deviations (n ≥ 3) and use ANOVA for multi-group comparisons. Apply Bonferroni correction to minimize Type I errors .

- Reproducibility : Include raw data (e.g., crystallographic .cif files) in supplementary materials and adhere to FAIR data principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.